Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate: Ortho- vs. Para-Regioisomer Structural Comparison
The ortho-ester substitution pattern of methyl 2-(5-bromopyrimidin-2-yloxy)benzoate positions the ester group adjacent to the ether linkage, a geometry that influences the compound's reactivity in nucleophilic substitution and cross-coupling reactions. In contrast, the para-ester regioisomer, methyl 4-(5-bromopyrimidin-2-yloxy)benzoate, features a linear geometry that may result in different steric and electronic environments for the bromine atom . While quantitative reactivity data comparing the two regioisomers directly are not available in the public domain, the distinct molecular architectures are a critical consideration for chemists designing synthetic routes where regiochemistry dictates reaction outcome.
| Evidence Dimension | Positional isomerism (ortho- vs. para-ester) |
|---|---|
| Target Compound Data | Ortho-ester substitution: methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-52-5) |
| Comparator Or Baseline | Para-ester substitution: methyl 4-(5-bromopyrimidin-2-yloxy)benzoate (CAS 926304-76-9) |
| Quantified Difference | Structural isomer; quantitative reactivity difference not reported in open literature |
| Conditions | Structural analysis based on CAS registry and supplier data |
Why This Matters
Procurement of the correct regioisomer is essential for ensuring the intended stereoelectronic properties in downstream synthetic applications.
